1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine
Description
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine (CAS: 2086768-86-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 5-bromo-1-pyrazolylmethyl substituent at the 4-position of the piperidine ring. The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization of the piperidine scaffold in multistep organic syntheses . The 5-bromo-pyrazolylmethyl substituent introduces steric bulk and electronic modulation, making this compound a versatile intermediate in pharmaceutical and agrochemical research. Its molecular formula, inferred from structural analogs, is approximately C₁₄H₂₁BrN₃O₂, with a molecular weight of ~367.25 g/mol.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-8-5-11(6-9-17)10-18-12(15)4-7-16-18/h4,7,11H,5-6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDUGNYEGBDRCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C(=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely cited method involves sequential hydrazine reduction and boron trifluoride-catalyzed condensation (Figure 1). Starting with N-Boc-4-piperidone , the protocol proceeds as follows:
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Hydrazine Reduction : Reaction with 10–15 equivalents of hydrazine hydrate in ethanol at room temperature for 2 hours yields N-Boc-4-piperidine hydrazine (85–91% yield) . Sodium borohydride facilitates reduction, followed by acetic acid quenching and dichloromethane extraction.
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Condensation with 2-Halo Malonaldehyde : In the presence of boron trifluoride diethyl etherate (0.02–0.1 eq.), the hydrazine intermediate reacts with 2-bromo- or 2-chloro-malonaldehyde in toluene at 80–120°C. This step generates 1-(N-Boc-4-piperidinyl)-4-bromo/chloro-pyrazole (55–60% yield) . Nickel-catalyzed coupling with tetrahydroxydiboron in ethanol finalizes the product.
Key Advantages :
Nucleophilic Aromatic Substitution Approach
This method leverages 1,6-dibromo-pyridine/pyrazine as the pyrazole precursor (Scheme 1) :
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Mono-Substitution : Reacting 1,6-dibromo-pyridine with (N-Boc-piperidin-4-yl)methylamine in tetrahydrofuran (THF) introduces the piperidine moiety at the 1-position.
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Iodination : Treatment with iodine in acetic acid installs the 5-iodo group, which is subsequently replaced by bromine via Finkelstein reaction.
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Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the final product (68–72% overall yield) .
Critical Parameters :
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Temperature control (<40°C) prevents elimination side reactions.
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Diisopropylethylamine (DIPEA) enhances nucleophilicity during substitution .
Mitsunobu Alkylation of Hydroxypyrazines
A regioselective route employs Mitsunobu conditions to alkylate hydroxypyrazines (Scheme 2) :
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Cyclization : 4,4′-Dibromobenzil reacts with glycine amide under basic conditions to form 2-hydroxypyrazine-3-carboxamide .
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Alkylation : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is replaced with Boc-protected 4-piperidinemethanol (78–82% yield) .
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Bromination : Phosphorus tribromide (PBr₃) in dichloromethane introduces the 5-bromo substituent (89% yield) .
Notable Features :
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High regioselectivity for the 4-piperidinylmethyl group.
Intermediate Synthesis: N-Boc-4-Bromopiperidine
Efficient preparation of the piperidine precursor is critical. A high-yield protocol involves:
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Boc Protection : Treating 4-bromopiperidine hydrobromide with di-tert-butyl dicarbonate (Boc₂O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (quantitative yield) .
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Purification : Flash chromatography (petroleum ether/ethyl acetate, 95:5) isolates N-Boc-4-bromopiperidine (98% purity) .
Reaction Conditions :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Byproduct Formation : Elimination byproducts occur during substitution under basic conditions . Mitigated by using BF₃·Et₂O as a Lewis acid catalyst.
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Nickel Catalyst Sensitivity : Moisture degrades NiCl₂(dppp); reactions require inert atmospheres .
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Cost Efficiency : Mitsunobu reagents (DEAD, PPh₃) increase expenses; alternatives like ADMP may reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 5-position of the pyrazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically used for Boc deprotection.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while deprotection yields the free amine form of the compound.
Scientific Research Applications
Chemical Structure and Synthesis
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring and a 5-bromo-1-pyrazolylmethyl substituent at the 4-position of the piperidine ring. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting a suitable precursor with bromine.
- Attachment to Piperidine : The 5-bromo-1-pyrazolylmethyl group is attached to the piperidine ring through a nucleophilic substitution reaction.
- Boc Group Introduction : The Boc protecting group is introduced using di-tert-butyl dicarbonate under basic conditions.
Medicinal Chemistry
This compound serves as an intermediate in synthesizing more complex pharmaceuticals. Its derivatives have been explored for their potential anticancer properties. For instance, compounds containing pyrazole moieties have been associated with various bioactivities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects .
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compounds | Target Diseases |
|---|---|---|
| Anticancer | Pazopanib, Ruxolitinib | Lung cancer, Breast cancer |
| Antibacterial | Various pyrazole derivatives | Bacterial infections |
| Anti-inflammatory | Pyrazole-based compounds | Inflammatory diseases |
| Antiviral | Pyrazole analogs | Viral infections |
Mechanistic Studies
The compound's mechanism of action involves its interaction with specific molecular targets and pathways. The pyrazole ring can modulate enzyme activity and receptor interactions, which is crucial for developing targeted therapies. Research indicates that pyrazole derivatives can inhibit various cancer-related targets such as topoisomerase II and EGFR, contributing to their anticancer efficacy .
Agricultural Chemistry
In addition to medicinal applications, this compound has potential uses in agrochemicals. Its derivatives can act as herbicides or pesticides due to their ability to interact with biological systems in plants and pests.
Case Study 1: Anticancer Activity
A study evaluated several pyrazole-containing compounds for their anticancer properties against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Case Study 2: Biological Pathway Modulation
Research demonstrated that derivatives of this compound could modulate pathways involved in inflammation and cancer progression. By targeting specific receptors and enzymes, these compounds showed promise in reducing tumor growth and enhancing apoptosis in malignant cells .
Mechanism of Action
The mechanism of action of 1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The Boc protecting group can be removed to expose the free amine, which can further interact with biological targets. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives with Boc protection and varying substituents at the 4-position are widely used in drug discovery. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of Boc-Protected Piperidine Derivatives
Key Findings from Comparative Studies
Substituent Impact on Biological Activity: Methyl or chloro substituents on the piperidine ring (e.g., 1-Boc-4-(2-chloroethyl)piperazine) often reduce potency in receptor binding assays due to steric hindrance . Electron-withdrawing groups like cyanophenyl (e.g., 1-Boc-4-(4-cyanophenyl)piperidine) enhance binding affinity to neurological targets .
Synthetic Utility :
- The 5-bromo-pyrazolylmethyl group in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
- Morpholine-carbonyl derivatives (e.g., 1-Boc-4-(morpholine-4-carbonyl)piperidine) improve aqueous solubility, critical for in vivo pharmacokinetics .
Safety and Toxicology :
- Boc-protected piperidines generally exhibit low acute toxicity, but hazards like eye/skin irritation are common . Toxicology data for brominated analogs like the target compound remain understudied .
Research and Application Insights
- Pharmaceutical Relevance : The target compound is pivotal in synthesizing GABA receptor modulators and kinase inhibitors. For example, methyl-substituted piperidines showed reduced GABAa receptor activity, while brominated heterocycles (e.g., pyrazolyl) improved selectivity .
- Material Science : Bromine atoms in such compounds enable halogen bonding, useful in crystal engineering and supramolecular chemistry .
Biological Activity
1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine, a compound classified under piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring and a 5-bromo-1-pyrazolylmethyl substituent. Its molecular formula is with a molecular weight of approximately 330.23 g/mol .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have demonstrated selective cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 3.96 to 4.38 μM .
In a comparative study, several pyrazoline hybrids were evaluated for their anticancer activities, revealing that compounds with similar structures to this compound exhibited moderate to high inhibition rates against multiple cancer types .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been documented. Research indicates that certain pyrazole compounds exhibit inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . For example, related compounds demonstrated MIC values as low as 25.1 µM against MRSA, suggesting that this compound may possess similar antimicrobial properties .
The biological activity of this compound can be attributed to its ability to interact with multiple biological pathways. The presence of the pyrazole ring allows it to modulate enzyme activity and receptor interactions effectively. Once the Boc protecting group is removed, the resulting free amine can further engage with biological targets, enhancing its therapeutic potential .
Study on Anticancer Activity
A study focused on the synthesis and evaluation of various pyrazole derivatives, including those similar to this compound, reported promising results in terms of cytotoxicity against cancer cell lines. The study revealed that specific modifications in the structure influenced the anticancer efficacy significantly .
Antimicrobial Efficacy
Another investigation into the antimicrobial properties of pyrazole derivatives found that modifications at the halogen position (bromine vs. chlorine) affected the compound's reactivity and interaction patterns with bacterial enzymes, which could be crucial for developing new antimicrobial agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Boc-4-[(5-bromo-1-pyrazolyl)methyl]piperidine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves coupling 5-bromo-1H-pyrazole with a Boc-protected piperidine intermediate. Key steps include:
- Protection : Use Boc-anhydride to protect the piperidine nitrogen under basic conditions (e.g., NaHCO₃ in THF) .
- Alkylation : React 4-(bromomethyl)piperidine with 5-bromo-1H-pyrazole using a base like K₂CO₃ in DMF at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .
- Critical Note : Monitor reaction progress via TLC or LC-MS to minimize byproducts like over-alkylation or Boc-deprotection.
Q. How should researchers handle solubility and storage of this compound to ensure stability?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥10 mM) or dichloromethane. Prepare stock solutions in anhydrous DMSO to avoid hydrolysis .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent Boc-group degradation. Lyophilization is recommended for long-term stability .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm the Boc group (δ ~1.4 ppm for tert-butyl), pyrazole protons (δ 7.5–8.5 ppm), and piperidine methylene (δ 3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]⁺ expected at ~356.1 Da) .
- Elemental Analysis : Validate C, H, N content against theoretical values (e.g., C: 47.4%, H: 6.0%, N: 13.2%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 5-bromo-pyrazole moiety in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. The bromine atom’s electronegativity lowers the LUMO energy, enhancing oxidative addition with Pd(0) catalysts .
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS or AMBER .
Q. What strategies resolve contradictions in reported thermal stability data for Boc-protected piperidines?
- Methodological Answer :
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. For Boc-piperidines, decomposition typically begins at ~150°C .
- Controlled Replicates : Repeat stability tests under inert vs. ambient atmospheres to isolate oxidative vs. thermal degradation pathways .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, catalyst ratio, solvent polarity).
- Response Surface Methodology (RSM) : Optimize yield and purity via central composite designs. For example, a 3-level RSM study identified 75°C and 1.2 eq K₂CO₃ as optimal for alkylation .
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Methodological Answer :
- Acidolysis Pathways : Use HCl/dioxane or TFA for Boc removal. Side products (e.g., tert-butyl chloride) form via SN1 mechanisms; monitor by GC-MS .
- Competitive Reactions : In aqueous acidic conditions, the pyrazole ring may protonate, reducing nucleophilicity. Switch to anhydrous TFA/DCM to suppress this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
